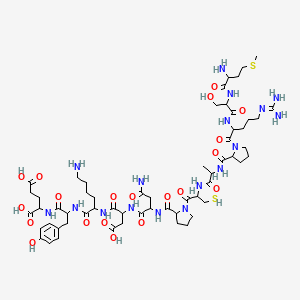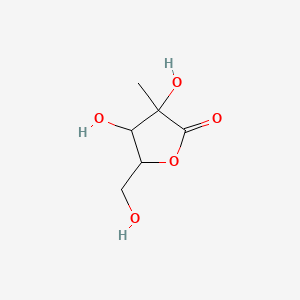
(S,S,S)-Aprepitant
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,S,S)-Aprepitant is a stereoisomer of Aprepitant, a substance P/neurokinin 1 receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting. The compound is known for its high specificity and efficacy in blocking the neurokinin 1 receptor, which plays a crucial role in the emetic pathway.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S,S,S)-Aprepitant involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the triazolone ring through a series of cyclization reactions.
Chiral resolution: The stereoisomers are separated using chiral chromatography or crystallization techniques.
Final coupling: The resolved chiral intermediate is coupled with the appropriate side chains under specific conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Large-scale cyclization reactions: Using industrial reactors to form the triazolone ring.
High-throughput chiral resolution: Employing advanced chromatographic techniques for efficient separation of stereoisomers.
Automated coupling reactions: Utilizing automated systems to couple intermediates under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions: (S,S,S)-Aprepitant undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium azide in dimethylformamide at 60°C.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
(S,S,S)-Aprepitant has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of stereoisomerism and chiral resolution.
Biology: Employed in research on neurokinin 1 receptor pathways and their role in emesis.
Medicine: Investigated for its potential in treating other conditions involving the neurokinin 1 receptor, such as depression and anxiety.
Industry: Utilized in the development of new antiemetic drugs and formulations.
Mecanismo De Acción
(S,S,S)-Aprepitant exerts its effects by selectively binding to the neurokinin 1 receptor, thereby blocking the action of substance P. This inhibition prevents the transmission of emetic signals to the brain, effectively reducing nausea and vomiting. The molecular targets include the neurokinin 1 receptor, and the pathways involved are primarily related to the central nervous system’s emetic response.
Comparación Con Compuestos Similares
Fosaprepitant: A prodrug of Aprepitant with similar antiemetic properties.
Rolapitant: Another neurokinin 1 receptor antagonist used for the same indications.
Netupitant: Combined with palonosetron for enhanced antiemetic effects.
Uniqueness of (S,S,S)-Aprepitant:
High specificity: this compound has a high affinity for the neurokinin 1 receptor, making it highly effective.
Stereoisomerism: The (S,S,S) configuration provides unique pharmacokinetic and pharmacodynamic properties compared to other stereoisomers.
Propiedades
IUPAC Name |
3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

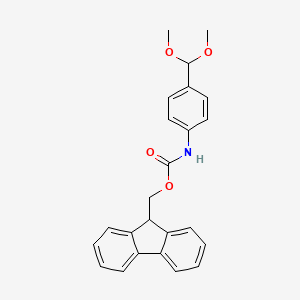


![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)

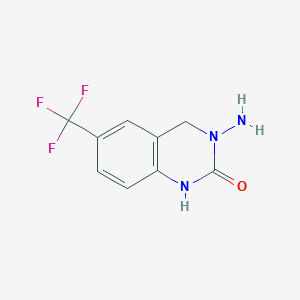
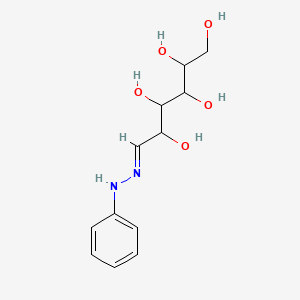
![7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester](/img/structure/B12108281.png)
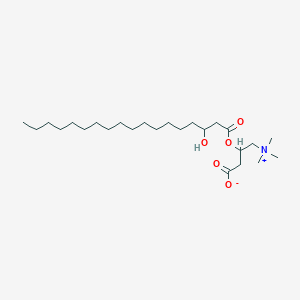

amine](/img/structure/B12108302.png)
